molecular formula C39H44FN11O4 B13855927 Taz posa

Taz posa

Cat. No.: B13855927
M. Wt: 749.8 g/mol
InChI Key: FQTNOMZYUNLLJQ-AEGYNBBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotene/Betamethasone (Taz/Bp) is a topical combination therapy comprising tazarotene (a third-generation retinoid) and betamethasone dipropionate (a potent corticosteroid). It is primarily used for treating plaque psoriasis due to its dual mechanism of action:

  • Tazarotene modulates keratinocyte differentiation and proliferation by binding to retinoic acid receptors (RAR-γ), reducing hyperkeratosis and inflammation .
  • Betamethasone dipropionate suppresses inflammatory cytokines (e.g., TNF-α, IL-8) and inhibits T-cell activation, alleviating erythema and scaling .

Clinical trials demonstrate its efficacy in achieving PASI75 (75% reduction in Psoriasis Area and Severity Index) in 35.83% of patients after 4 weeks, significantly outperforming monotherapies and placebo . Its safety profile is favorable, with adverse events (e.g., irritation, dryness) occurring in 12.50% of patients, lower than tazarotene alone (31.67%) .

Properties

Molecular Formula

C39H44FN11O4

Molecular Weight

749.8 g/mol

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C39H44FN11O4/c1-3-37(28(2)52)51-38(53)49(27-45-51)32-6-4-30(5-7-32)46-14-16-47(17-15-46)31-8-11-34(12-9-31)54-20-29-19-39(55-21-29,22-48-25-41-23-43-48)35-13-10-33(18-36(35)40)50-26-42-24-44-50/h4-13,18,23-29,37,52H,3,14-17,19-22H2,1-2H3/t28-,29+,37-,39-/m0/s1

InChI Key

FQTNOMZYUNLLJQ-AEGYNBBGSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F

Origin of Product

United States

Preparation Methods

High-Throughput Screening and Cell-Based Assays for TAZ Activators

A notable approach to identifying TAZ activators involves screening large chemical libraries using cell-based assays. For example, a study screened 18,459 small molecules using MCF10A cells engineered to overexpress TAZ. The assay measured sphere formation, which depends on TAZ activity, as a functional readout of activation. This screening yielded 50 compounds that induced sphere formation and enhanced TAZ-TEAD reporter activity, with a subset promoting myogenesis in mouse myoblast cells.

Key Compounds Identified:

Compound ID Chemical Name/Description Activity Profile
FKL01303 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]ethenone (Amendol) Activates sphingosine-1-phosphate receptor 1, indirectly activating TAZ
IBS004735 Novel uncharacterized TAZ activator Strong promoter of myogenesis in C2C12 cells
IBS008738 Previously characterized TAZ activator Promotes skeletal muscle repair, prevents muscle atrophy
IBS000145 Uncharacterized compound Activity to be reported

This method relies on biological activity screening rather than direct chemical synthesis, highlighting the importance of functional assays in identifying TAZ modulators.

Preparation of Biomimetic Materials Influencing TAZ Pathways

Recent studies explore biomaterials that modulate TAZ activity indirectly through cellular mechanotransduction and biomineralization. For example, marine sponge-derived spicule microparticles (SPM) are prepared by:

  • Freezing spicules in liquid nitrogen for 1 hour.
  • Grinding frozen spicules into microsized particles using mortar and pestle.
  • Sieving through 25-μm and 10-μm meshes to obtain uniform particle size.
  • Sterilization by ultraviolet treatment for 1 hour before use.

These particles are combined with enzymatically cross-linked hydrogels made from tyramine-conjugated hyaluronic acid and chondroitin sulfate to create composite scaffolds that influence TAZ signaling in bone and cartilage biology.

Preparation Step Description
Freezing 1 hour in liquid nitrogen
Grinding Mortar and pestle in frozen state
Sieving Sequential through 25-μm and 10-μm meshes
Sterilization Ultraviolet treatment for 1 hour
Hydrogel synthesis EDC/NHS coupling of tyramine to hyaluronic acid/chondroitin sulfate
Enzymatic cross-linking Addition of tyrosinase enzyme to induce gelation

This method is relevant for preparing materials that modulate TAZ activity via biomechanical cues rather than direct chemical activation.

Comparative Summary of Preparation Methods

Preparation Method Purpose/Outcome Key Features References
Cell-based screening for TAZ activators Identification of bioactive small molecules Large chemical library screening, functional assays
Chemical synthesis of heterocyclic compounds Production of drug-like molecules potentially modulating TAZ Acid-mediated salt formation, crystallization control
Biomimetic microparticle preparation Creation of scaffolds influencing TAZ via mechanotransduction Cryogrinding, sieving, enzymatic hydrogel cross-linking

Comparison with Similar Compounds

Key Findings :

  • Superior Efficacy: Taz/Bp outperforms both Taz and Bp monotherapies in PASI75/90 responses, likely due to synergistic anti-inflammatory and antiproliferative effects .
  • Safety: Taz/Bp’s adverse event rate is comparable to Bp monotherapy (12.50% vs. 8.33%) and significantly lower than Taz alone (31.67%) .

Mechanistic Differentiation

  • Taz/Bp vs. Calcipotriol/Betamethasone: While both are combination therapies, calcipotriol (a vitamin D analog) primarily inhibits keratinocyte proliferation via calcium signaling, whereas tazarotene targets RAR-γ. Taz/Bp shows faster onset (PASI75 at 4 weeks vs. 6–8 weeks for calcipotriol combinations) .
  • Taz/Bp vs.

Molecular Targets and Pathways

  • TAZ Modulators in Other Contexts: TM-25659: A small-molecule TAZ modulator enhances osteoblast differentiation by promoting nuclear TAZ localization, contrasting with Taz/Bp’s dermatological focus . YAP/TAZ Inhibitors: In fibrosis and cancer, YAP/TAZ inhibitors (e.g., statins, trigonelline) block mechanotransduction pathways, unlike Taz/Bp’s direct cytokine suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.